molecular formula C28H27N3O5 B11013554 N-(3,4-dimethoxybenzyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide

N-(3,4-dimethoxybenzyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide

Cat. No.: B11013554
M. Wt: 485.5 g/mol
InChI Key: MLCDRMJVNKFVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a synthetic organic compound featuring a complex polycyclic isoindoloquinazolinone core linked to a 3,4-dimethoxybenzyl substituent via a butanamide bridge. The isoindoloquinazolinone moiety is known for its planar aromatic system, which may facilitate interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C28H27N3O5

Molecular Weight

485.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanamide

InChI

InChI=1S/C28H27N3O5/c1-35-23-14-13-18(16-24(23)36-2)17-29-25(32)12-7-15-30-26-19-8-3-4-9-20(19)28(34)31(26)22-11-6-5-10-21(22)27(30)33/h3-6,8-11,13-14,16,26H,7,12,15,17H2,1-2H3,(H,29,32)

InChI Key

MLCDRMJVNKFVCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O)OC

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxybenzyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a complex organic compound that has garnered interest for its potential biological activities. This article aims to compile and synthesize relevant research findings on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Isoindoloquinazoline framework
  • Substituents :
    • 3,4-Dimethoxybenzyl group
    • Butanamide moiety
  • Molecular Formula : C₂₈H₃₄N₄O₇

This unique combination of structural elements suggests a diverse range of interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In Vitro Studies : A series of quinazoline derivatives were evaluated against various cancer cell lines. Compounds exhibited moderate to high inhibitory effects on cell growth, with IC₅₀ values in the low micromolar range against glioblastoma and pancreatic adenocarcinoma cell lines .
CompoundCell LineIC₅₀ (µM)Remarks
17LN-2295.2High potency
21Capan-18.7Moderate potency
25HCT-11610.3Effective against colorectal

The mechanism by which this compound exerts its effects appears to involve:

  • Kinase Inhibition : Screening against a panel of kinases revealed that certain derivatives stabilize kinase structures, indicating potential as kinase inhibitors. Notably, compounds similar to the target compound showed significant ΔT_m values compared to controls .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituent Effects : The presence of methoxy groups enhances the biological activity of quinazoline derivatives. Compounds with longer side chains or bulky groups generally exhibited reduced potency due to steric hindrance .
Substituent TypeEffect on Activity
MethoxyIncreases potency
Longer side chainsDecreases potency
Bulky groupsReduces binding affinity

Study 1: Antitumor Efficacy

In a recent study involving a series of isoindoloquinazoline derivatives, one compound demonstrated significant tumor growth inhibition in xenograft models. The study reported that treatment led to a reduction in tumor size by up to 60% compared to untreated controls after four weeks of administration .

Study 2: Bronchodilatory Effects

Another investigation focused on the bronchodilatory effects of related compounds. It was found that certain derivatives exhibited pronounced broncholytic activity without central nervous system side effects, making them potential candidates for treating respiratory conditions .

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(3,4-dimethoxybenzyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide typically involves multi-step reactions that include the formation of the isoindoloquinazoline core. The methods may vary but often utilize standard organic synthesis techniques such as condensation reactions and cyclization processes to achieve the desired molecular structure.

Antimicrobial Properties

Research has indicated that quinazoline derivatives exhibit significant antimicrobial activities. For instance, a study on related compounds demonstrated their efficacy against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger . The incorporation of methoxy groups in similar compounds has been shown to enhance their antibacterial properties .

Antiinflammatory Effects

Compounds containing the quinazoline framework have also been evaluated for anti-inflammatory activities. In particular, derivatives were tested using the carrageenan-induced paw edema model in rats, revealing promising results comparable to established anti-inflammatory drugs like ibuprofen . This suggests that this compound might possess similar therapeutic potential.

Cancer Treatment

The isoindoloquinazoline scaffold has garnered attention for its potential anticancer properties. Compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Given the structural similarities, this compound could be a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Emerging research suggests that certain quinazoline derivatives may offer neuroprotective benefits. These compounds can potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells . If this compound exhibits similar properties, it could be explored for treating conditions like Alzheimer's disease.

Case Studies

StudyCompound TestedActivityResults
Quinazoline DerivativesAntimicrobialSignificant activity against multiple bacterial and fungal strains
Isoindoloquinazoline AnaloguesAnticancerInduced apoptosis in cancer cell lines
Quinazoline-Based CompoundsNeuroprotectionReduced oxidative stress in neuronal cells

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Target vs. Y042-7282: The target’s 3,4-dimethoxybenzyl group replaces Y042-7282’s benzodioxepin ring. The dimethoxybenzyl group increases steric bulk and lipophilicity (predicted logP ~2.5 vs. In contrast, Y042-7282’s benzodioxepin introduces a fused oxygen-rich ring, which may improve conformational rigidity and metabolic stability .
  • Target vs. Y043-7407 : The thiazole-2-yl group in Y043-7407 introduces a sulfur atom and an amide side chain, increasing hydrogen-bond acceptors (9 vs. 8 in the target) and polar surface area. This likely enhances solubility but may reduce blood-brain barrier penetration compared to the target’s dimethoxybenzyl group .

Electronic and Bioactivity Implications

  • The methoxy groups in the target compound are strong electron donors, which could modulate electron density in the isoindoloquinazolinone core, affecting interactions with redox-active biological targets. Y042-7282’s benzodioxepin, with its ether linkages, may stabilize charge-transfer interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.